Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
“Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the empirical formula C9H7BrN2O2 and a molecular weight of 255.07 . It is a solid substance .
Molecular Structure Analysis
The compound has a SMILES string representation as COC(=O)c1cc2cc(Br)cnc2[nH]1 . This indicates that it contains a methyl ester group (COC=O), a bromine atom (Br), and a pyrrolo[2,3-b]pyridine core structure.Physical And Chemical Properties Analysis
“Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a solid substance . It has an empirical formula of C9H7BrN2O2 and a molecular weight of 255.07 .Scientific Research Applications
Antibacterial Activity: A study on pyrrolopyridine analogs of nalidixic acid, including pyrrolo[2,3-b]pyridines, discovered that one compound exhibited in vitro antibacterial activity (Toja et al., 1986).
Cytotoxicity and Antitumor Activity: Research on novel compounds related to pyridyl–pyrazole-3-one derivatives, including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, revealed cytotoxic selectivity on tumor cell lines, suggesting potential in cancer therapy (Huang et al., 2017).
Synthetic Chemistry: A method for synthesizing heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework was developed, demonstrating the versatility of this compound in creating complex molecular structures (Alekseyev et al., 2015).
Intermediate for Insecticide Synthesis: The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate of a new insecticide, highlights the utility of bromo-pyridinyl compounds in agricultural chemistry (Niu Wen-bo, 2011).
Synthesis of Melatonin Analogues: A study demonstrated the synthesis of 2,3,5-substituted furo[2,3-b]pyridine, showcasing the application of pyridine derivatives in the creation of biologically active compounds (Poel et al., 2002).
Drug Development: Research on the synthesis of antimicrobial agents used polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, indicating the role of pyrrolopyridine derivatives in pharmaceutical development (Nural et al., 2018).
Future Directions
Pyrrolopyrazine derivatives, which include structures similar to “Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate”, have been identified as biologically active scaffolds with a wide range of activities . This suggests that “Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” and similar compounds could be of interest in future research for the development of new pharmaceuticals and bioactive molecules .
properties
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCRRTVKYSKHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679104 | |
Record name | Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
1234616-83-1 | |
Record name | Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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